molecular formula C19H15N5O3S2 B2486370 N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396676-62-2

N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

カタログ番号: B2486370
CAS番号: 1396676-62-2
分子量: 425.48
InChIキー: HNISGCNLFOFTEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a highly potent and selective ATP-competitive inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) . Its primary research value lies in its application as a chemical tool to precisely interrogate the role of RIPK1-driven necroptosis, a form of programmed necrotic cell death, in various pathological models. By inhibiting RIPK1 kinase activity, this compound effectively blocks the formation of the necrosome complex, thereby preventing the execution of necroptosis. This mechanism is crucial for investigating the contribution of necroptosis to the pathogenesis of a wide range of diseases, including neurological disorders like Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis , inflammatory conditions , and ischemia-reperfusion injury. Its high selectivity and potency make it an invaluable reagent for dissecting complex cell death signaling pathways and for validating RIPK1 as a therapeutic target in preclinical research, offering significant insights for the development of novel treatment strategies.

特性

IUPAC Name

N-[5-(1,3-benzothiazole-6-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S2/c1-10-6-14(23-27-10)17(25)22-19-21-13-4-5-24(8-16(13)29-19)18(26)11-2-3-12-15(7-11)28-9-20-12/h2-3,6-7,9H,4-5,8H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNISGCNLFOFTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects based on recent research findings.

Synthesis and Structural Characterization

The synthesis of N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide involves several key steps including the formation of thiazole and isoxazole derivatives. The compound has been characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

Table 1: Summary of Synthesis Steps

StepReaction TypeKey ReagentsYield (%)
1CondensationThiazole precursor + Benzothiazole derivative85
2CyclizationTetrahydrothiazole + Isocyanate75
3FinalizationCarboxylic acid + Amine coupling90

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

In a study conducted by Da Silva et al., the compound was tested against glioblastoma multiforme cells. The results indicated a dose-dependent decrease in cell viability:

  • IC50 Values :
    • Cell Line A: 15 µM
    • Cell Line B: 10 µM

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition

Research has indicated that N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide acts as an inhibitor for several key enzymes involved in cancer progression and microbial resistance.

Key Findings:

  • Topoisomerase Inhibition : The compound demonstrated potent inhibition of topoisomerase II with an IC50 value of 20 µM.
  • β-lactamase Inhibition : It effectively inhibited β-lactamase enzymes in resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions have been evaluated to enhance efficacy while minimizing toxicity.

Key Modifications:

  • Substitution at the Isocyanate Position : Altering substituents has shown to improve anticancer activity.
  • Variations in the Benzothiazole Moiety : Different groups attached to the benzothiazole core significantly affect binding affinity and potency against target enzymes.

Table 3: SAR Insights

ModificationEffect on Activity
Methyl group additionIncreased potency
Halogen substitutionEnhanced enzyme binding
Alkyl chain extensionBroader antimicrobial spectrum

準備方法

Cyclization of Aromatic Amines with Thiocyanate

The benzo[d]thiazole core is synthesized via oxidative cyclization of methyl 4-aminobenzoate using potassium thiocyanate (KSCN) and bromine in glacial acetic acid. This method achieves 78–85% yields by stirring the reaction at 10°C for 45 minutes, followed by overnight stirring at room temperature. The 6-carboxylate group is retained for subsequent coupling:

Procedure :

  • Dissolve methyl 4-aminobenzoate (1 equiv) and KSCN (4 equiv) in glacial acetic acid.
  • Add bromine (2 equiv) dropwise at 10°C.
  • Basify with NH₃ to pH 8 after completion.
  • Isolate methyl 2-aminobenzo[d]thiazole-6-carboxylate (A ) via filtration.

Key Data :

  • 1H NMR (DMSO-d₆) : δ 3.83 (s, 3H), 7.38 (d, J = 8.0 Hz), 8.30 (s, 1H).
  • 13C NMR : 52.3 (COOCH₃), 166.6 (C=O).

Electrochemical Synthesis

A bromine-free electrosynthesis route employs aniline derivatives and ammonium thiocyanate in isopropyl alcohol with sodium bromide as an electrolyte. This method avoids hazardous bromine handling and achieves 65–72% yields for 2-aminobenzothiazoles.

Preparation of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine

Ring Assembly via Cyclocondensation

The tetrahydrothiazolo[5,4-c]pyridine scaffold is constructed from 2-aminopyridine derivatives using thiourea cyclization under acidic conditions. tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate serves as a key intermediate, which is deprotected to yield the free amine.

Optimization :

  • Cyclization : Reflux in HCl/EtOH (12 h) achieves 82% yield.
  • Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C.

Functionalization at Position 5

The 5-position is functionalized via alkylation or acylation. For this compound, coupling with benzo[d]thiazole-6-carbonyl requires introducing a carbonyl group using chloroacetyl chloride or oxidative methods.

Synthesis of 5-Methylisoxazole-3-carboxamide

Condensation of Dimethyl Oxalate and Acetone

5-Methylisoxazole-3-carboxylate is synthesized by condensing dimethyl oxalate with acetone under sodium methoxide catalysis, followed by cyclization with hydroxylamine hydrochloride.

Steps :

  • React dimethyl oxalate (1.2 equiv) with acetone (1 equiv) in MeOH/NaOMe.
  • Add hydroxylamine sulfate (1.5 equiv) at 60°C for 4 h.
  • Isolate methyl 5-methylisoxazole-3-carboxylate (74% yield).

Amidation with Ammonia

The ester is converted to the carboxamide by treatment with liquid ammonia in ethanol at −10°C, achieving 89% purity.

Coupling Strategies for Final Assembly

Fragment Coupling Sequence

The synthesis follows a convergent approach:

  • Couple benzo[d]thiazole-6-carboxylic acid with 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.
  • Attach 5-methylisoxazole-3-carboxamide to the remaining amine group.

Amide Bond Formation

Step 1 : Activate benzo[d]thiazole-6-carboxylic acid as an acid chloride using thionyl chloride (SOCl₂). React with tetrahydrothiazolo-pyridin-2-amine in DCM with triethylamine (TEA) at 0°C (87% yield).

Step 2 : Use HATU/DIPEA-mediated coupling to attach 5-methylisoxazole-3-carboxamide to the secondary amine, achieving 76% yield after HPLC purification.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Parameter Optimal Choice Yield Improvement
Solvent DMF +12% vs. THF
Coupling Reagent HATU +18% vs. EDCl
Temperature 0°C → RT 89% Purity

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.4 (traditional) vs. 18.7 (electrochemical).
  • E-Factor : 34.2 (includes solvent recovery).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。